Phenyl-d5-boronic Acid: A Technical Guide to its Applications in Modern Research
Phenyl-d5-boronic Acid: A Technical Guide to its Applications in Modern Research
For Researchers, Scientists, and Drug Development Professionals
Phenyl-d5-boronic acid, the deuterated analogue of phenylboronic acid, has emerged as a versatile and indispensable tool in various scientific domains.[1] Its unique isotopic composition, where five hydrogen atoms on the phenyl ring are replaced with deuterium (B1214612), provides a stable label that allows researchers to track, quantify, and elucidate complex chemical and biological processes with high precision. This guide offers an in-depth exploration of its core applications, supported by experimental frameworks and quantitative data.
Core Applications in Research and Development
The primary utility of Phenyl-d5-boronic acid stems from the presence of deuterium, a stable, non-radioactive isotope of hydrogen. This isotopic labeling does not significantly alter the chemical properties of the molecule but provides a distinct mass signature, making it invaluable for mass spectrometry-based analyses and as a standard in NMR spectroscopy.[2]
In medicinal chemistry and pharmaceutical development, understanding a drug candidate's metabolic fate is critical for ensuring its safety and efficacy.[1] Phenyl-d5-boronic acid serves two primary roles in this field:
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Metabolic Pathway Elucidation: By incorporating a deuterated phenyl group into a drug candidate using Phenyl-d5-boronic acid, scientists can accurately trace the molecule's journey through an organism.[1] The deuterium label allows for the unambiguous identification of metabolites from the background of endogenous compounds in complex biological matrices like plasma or urine. This helps in mapping biotransformation pathways and identifying potential reactive metabolites.[1]
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Internal Standard for Quantitative Bioanalysis: The most critical application in later-stage drug development is its use as an internal standard for Liquid Chromatography-Mass Spectrometry (LC-MS/MS) assays.[3] A deuterated standard is considered the "gold standard" for quantitative analysis because it co-elutes with the non-labeled analyte and experiences similar matrix effects and ionization suppression, but is distinguishable by its higher mass.[3] This allows for highly accurate and precise quantification of the drug in preclinical and clinical samples.[3]
Phenyl-d5-boronic acid is a key reagent for introducing isotopically labeled phenyl groups into molecules, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][4] This capability is fundamental for:
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Investigating Reaction Mechanisms: Researchers can use the deuterium label as a probe to understand complex reaction pathways and intermediates.[1] By analyzing the position and retention of deuterium in the final product, chemists can deduce the mechanics of bond formation and cleavage.
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Synthesis of Labeled Standards: It is used to synthesize deuterated versions of Active Pharmaceutical Ingredients (APIs), metabolites, or other compounds of interest to serve as analytical standards.[5]
The application of Phenyl-d5-boronic acid extends to the development of advanced materials.
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Polymer and Dendrimer Synthesis: It is used to create labeled polymers and dendrimers.[1] The deuterium label facilitates precise investigations into the structure-property relationships and dynamic behavior of these materials under various conditions.[1]
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OLED Applications: Deuterated Phenylboronic Acid is also utilized in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs), contributing to the development of high-performance electronic devices.[6]
Physicochemical Properties
A summary of the key properties of Phenyl-d5-boronic acid is presented below for easy reference.
| Property | Value | Source(s) |
| Chemical Formula | C₆D₅B(OH)₂ | [1][2][5] |
| Molecular Weight | ~126.96 g/mol | [5][6][7] |
| CAS Number | 215527-70-1 | [1][2][5][6] |
| Synonyms | (Pentadeuterophenyl)boronic acid, Benzeneboronic acid-d5 | [2][5][6] |
| Purity (Typical) | ≥98% (CP), 98 atom % D | [7] |
| Melting Point | 217-220 °C | [7] |
| Appearance | Colorless or white crystalline solid | [2] |
Experimental Protocols: A Methodological Overview
While specific protocols vary by application, the following section outlines a generalized methodology for a key experiment involving Phenyl-d5-boronic acid.
Objective: To accurately quantify a drug candidate (Analyte) in rat plasma following oral administration.
Rationale: A deuterated analogue of the Analyte, synthesized using Phenyl-d5-boronic acid, will be used as an internal standard (IS). The IS corrects for variability during sample preparation and instrumental analysis, ensuring high precision and accuracy.[3]
Methodology:
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Preparation of Internal Standard (IS) Stock Solution:
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Accurately weigh and dissolve the deuterated Analyte in a suitable solvent (e.g., methanol) to create a high-concentration stock solution (e.g., 1 mg/mL).
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Perform serial dilutions to create a working IS solution (e.g., 100 ng/mL).
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Sample Preparation (Protein Precipitation):
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Thaw plasma samples (from dosed rats), calibration standards, and quality control (QC) samples.
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To 50 µL of each plasma sample, add 10 µL of the IS working solution. Vortex briefly.
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Add 200 µL of cold acetonitrile (B52724) to precipitate plasma proteins.
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Vortex vigorously for 2 minutes.
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Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.
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Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.
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LC-MS/MS Analysis:
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Liquid Chromatography (LC):
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Inject 5 µL of the supernatant onto a C18 reverse-phase column.
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Use a gradient elution with mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) to separate the Analyte and IS from matrix components.
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Mass Spectrometry (MS/MS):
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Utilize a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
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Operate in Multiple Reaction Monitoring (MRM) mode.
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Optimize and monitor at least one specific precursor → product ion transition for the Analyte (e.g., m/z 350 → 150) and the deuterated IS (e.g., m/z 355 → 155). The 5 Dalton mass shift corresponds to the five deuterium atoms.
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Data Analysis and Quantification:
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Integrate the peak areas for both the Analyte and the IS.
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Calculate the Peak Area Ratio (PAR) = Area(Analyte) / Area(IS).
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Generate a calibration curve by plotting the PAR against the known concentrations of the calibration standards using a weighted (1/x²) linear regression.
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Determine the concentration of the Analyte in the unknown plasma samples and QCs by interpolating their PAR values from the calibration curve.
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Visualized Workflows and Relationships
The following diagrams illustrate the key roles of Phenyl-d5-boronic acid in research.
Caption: Workflow for isotopic labeling in mechanistic studies.
Caption: Application in drug metabolism and pharmacokinetic studies.
Caption: Dual roles in FBDD and subsequent quantitative analysis.
References
- 1. clearsynthdeutero.com [clearsynthdeutero.com]
- 2. Phenyl Boronic Acid-d5 | ZEOTOPE [zeotope.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Phenyl-Dâ -boronic acid (D, 98%)- Cambridge Isotope Laboratories, DLM-10858-1 [isotope.com]
- 6. clearsynth.com [clearsynth.com]
- 7. Phenyl-d5-boronic acid D 98atom , 98 CP 215527-70-1 [sigmaaldrich.com]
